Increased Topological Polar Surface Area (TPSA) vs. All-Carbon-Chain Alkylthio Analogs
The 2-ethoxyethylthio substituent increases the topological polar surface area (TPSA) of 2-((2-ethoxyethyl)thio)pyridine to approximately 54.99 Ų, compared to ~38.19 Ų for the ethylthio, propylthio, and butylthio analogs, which lack an ether oxygen in the side chain . This ~44% elevation in TPSA arises from the additional oxygen atom contributing a lone-pair-based polar surface. In drug design, TPSA values above 60 Ų are associated with reduced passive membrane permeability; the target compound's value places it in a distinct, intermediate permeability zone relative to the simpler alkylthio series [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | TPSA ≈ 54.99 Ų |
| Comparator Or Baseline | 2-(ethylthio)pyridine, 2-(propylthio)pyridine, 2-(butylthio)pyridine each with TPSA ≈ 38.19 Ų |
| Quantified Difference | ΔTPSA ≈ +16.8 Ų (approximately +44%) |
| Conditions | Calculated TPSA values from 2D chemical structures using standard fragment-based methods (mcule.com and ChemSpider-derived). |
Why This Matters
Higher TPSA predicts reduced passive membrane permeability while retaining favorable aqueous solubility, which matters for selecting the appropriate scaffold when a project aims for extracellular or topical targets rather than CNS-penetrant candidates.
- [1] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. View Source
